EGFR-IN-145

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

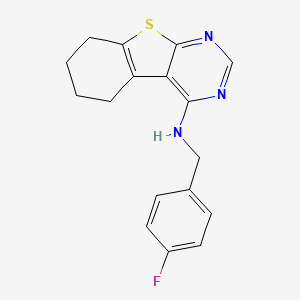

N-[(4-fluorophenyl)methyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3S/c18-12-7-5-11(6-8-12)9-19-16-15-13-3-1-2-4-14(13)22-17(15)21-10-20-16/h5-8,10H,1-4,9H2,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFNNRUHQKQNOMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N=CN=C3S2)NCC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of EGFR Inhibitors

Disclaimer: A comprehensive search of scientific literature and public databases did not yield specific information for a compound designated "EGFR-IN-145." This guide has been developed to address the core requirements of the prompt by focusing on the well-established mechanisms of action, experimental evaluation, and signaling pathways pertinent to Epidermal Growth Factor Receptor (EGFR) inhibitors as a class. The data and examples provided are from representative, publicly documented EGFR inhibitors.

Audience: Researchers, scientists, and drug development professionals.

Introduction: EGFR as a Therapeutic Target

The Epidermal Growth Factor Receptor (EGFR) is a pivotal transmembrane receptor tyrosine kinase belonging to the ErbB family.[1] Its activation, initiated by the binding of ligands like Epidermal Growth Factor (EGF), triggers receptor dimerization and subsequent autophosphorylation of tyrosine residues in its intracellular domain.[2] This phosphorylation cascade serves as a docking platform for various adaptor proteins, leading to the activation of critical downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[3] These pathways are fundamental regulators of cellular processes such as proliferation, survival, and differentiation. In numerous malignancies, particularly non-small cell lung cancer (NSCLC), aberrant EGFR activity, driven by overexpression or activating mutations, is a key oncogenic driver, making it a validated and high-priority therapeutic target.[1]

Core Mechanism of Action: ATP-Competitive Inhibition

The predominant mechanism of action for small-molecule EGFR inhibitors is competitive inhibition at the ATP-binding site within the receptor's intracellular kinase domain.[2] By occupying this pocket, these inhibitors prevent the binding of ATP, thereby blocking the transfer of its gamma-phosphate to tyrosine residues. This action effectively halts the initial autophosphorylation step, abrogating the entire downstream signaling cascade and leading to the inhibition of cancer cell growth and proliferation.

EGFR inhibitors are broadly classified into generations based on their binding mode and selectivity:

-

First-Generation (Reversible): These inhibitors, such as gefitinib and erlotinib, bind reversibly to the ATP pocket of both wild-type EGFR and certain activating mutant forms.

-

Second-Generation (Irreversible): This class, including afatinib, forms a covalent bond with a key cysteine residue (Cys797) within the ATP-binding site, resulting in sustained, irreversible inhibition.

-

Third-Generation (Mutant-Selective, Irreversible): Osimertinib exemplifies this class, which was engineered to selectively and irreversibly target the Cys797 residue in EGFR harboring activating mutations and the common T790M resistance mutation, while demonstrating significantly lower activity against wild-type EGFR to minimize off-target effects.[4]

Caption: EGFR signaling activation and point of TKI intervention.

Quantitative Data Presentation: Inhibitory Potency

The efficacy of EGFR inhibitors is quantitatively assessed by their half-maximal inhibitory concentration (IC50). The tables below present representative IC50 values of well-characterized EGFR TKIs against various NSCLC cell lines and engineered Ba/F3 cells expressing specific EGFR mutations.

Table 1: Cellular IC50 Values (nM) of EGFR TKIs in NSCLC Cell Lines

| Cell Line | EGFR Mutation Status | Gefitinib | Erlotinib | Afatinib | Osimertinib |

|---|---|---|---|---|---|

| PC-9 | Exon 19 deletion | 8 | 7 | 0.8 | 12 |

| H3255 | L858R | 5 | 12 | 0.3 | 21 |

| H1975 | L858R + T790M | >10,000 | >10,000 | 80 | 4.6 |

Note: Data are representative values compiled from scientific literature.[4][5] IC50 values can vary with experimental conditions.

Table 2: On-Target Cellular IC50 Values (nM) in Ba/F3 Isogenic Cell Lines

| EGFR Genotype | Erlotinib | Afatinib | Osimertinib |

|---|---|---|---|

| Wild-Type (WT) | 2300 | 25 | 490 |

| Exon 19 deletion | 4 | 0.5 | 15 |

| L858R | 20 | 1 | 25 |

| L858R + T790M | 4800 | 12 | 1 |

Note: Data are representative values compiled from scientific literature.[4] This system isolates the effect of the inhibitor on the specific EGFR mutant.

Detailed Experimental Protocols

The characterization of an EGFR inhibitor's mechanism of action relies on a suite of biochemical and cellular assays.

Biochemical EGFR Kinase Assay

Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR kinase.

Principle: This assay quantifies the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate. The ADP is then enzymatically converted to ATP, which drives a luciferase-based reaction to produce a luminescent signal directly proportional to kinase activity.

Methodology:

-

Reaction Setup: In a 384-well assay plate, add 1 µL of the test inhibitor (serially diluted in DMSO) or vehicle control.

-

Enzyme/Substrate Addition: Add 2 µL of a solution containing purified recombinant EGFR kinase and a suitable peptide substrate (e.g., Poly(Glu4, Tyr1)) prepared in a kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[1]

-

Reaction Initiation: Start the kinase reaction by adding 2 µL of ATP solution.

-

Incubation: Allow the reaction to proceed at room temperature for 60 minutes.

-

Reaction Termination & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent. This converts the ADP generated during the kinase reaction into ATP and initiates the luciferase reaction. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis: Normalize the signal to controls and plot the percent inhibition versus the log of the inhibitor concentration. Determine the IC50 value using a sigmoidal dose-response curve fit.

Cellular Proliferation (Viability) Assay

Objective: To determine the potency of an inhibitor in suppressing the growth and viability of EGFR-dependent cancer cells.

Principle: Metabolically active, viable cells reduce a tetrazolium salt (like MTS or MTT) to a colored formazan product. The intensity of the color is proportional to the number of living cells.[6]

Methodology:

-

Cell Plating: Seed cancer cells (e.g., PC-9) into a 96-well plate at a density of 3,000–8,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for attachment.[7]

-

Inhibitor Treatment: Prepare serial dilutions of the test inhibitor in culture medium. Replace the existing medium with 100 µL of the inhibitor-containing medium. Include vehicle-only wells as a control.

-

Incubation: Incubate the cells for 72 hours at 37°C in a humidified 5% CO₂ incubator.[8]

-

Reagent Addition: Add 20 µL of MTS reagent (or equivalent) to each well and incubate for 1–4 hours at 37°C.[6]

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percent viability against the log of the inhibitor concentration to determine the cellular IC50 value.

Caption: General workflow for EGFR inhibitor characterization.

Western Blot Analysis of EGFR Phosphorylation

Objective: To directly visualize and quantify the inhibition of EGFR autophosphorylation in a cellular context.

Methodology:

-

Cell Culture and Treatment: Grow EGFR-expressing cells (e.g., A431) in 6-well plates to ~80% confluency. Serum-starve the cells for 16-24 hours to reduce basal signaling.[2]

-

Inhibitor Incubation: Pre-treat cells with varying concentrations of the inhibitor for 1–4 hours.

-

EGFR Stimulation: Induce EGFR phosphorylation by stimulating cells with 100 ng/mL of EGF for 15 minutes at 37°C.[2]

-

Lysis: Immediately place plates on ice, wash cells with ice-cold PBS, and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to extract total protein.[9]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Electrophoresis and Transfer: Denature equal amounts of protein (20–30 µg) in Laemmli buffer and separate them by size using SDS-PAGE. Transfer the proteins to a PVDF membrane.[2]

-

Immunoblotting:

-

Block the membrane for 1 hour using 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline, 0.1% Tween-20).[9]

-

Incubate the membrane overnight at 4°C with a primary antibody specific for a phosphorylated EGFR site (e.g., p-EGFR Y1068).

-

Wash the membrane, then incubate for 1 hour with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal with a digital imaging system.[9]

-

Analysis: Strip the membrane and re-probe with antibodies for total EGFR and a loading control (e.g., GAPDH) to confirm equal loading and assess total protein levels. Quantify band intensity using densitometry software to determine the reduction in p-EGFR relative to total EGFR.[2]

References

- 1. promega.com.cn [promega.com.cn]

- 2. benchchem.com [benchchem.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to Epidermal Growth Factor Receptor (EGFR) Inhibitor Binding Affinity and Kinetics

Disclaimer: No publicly available data could be found for a specific compound designated "EGFR-IN-145." This technical guide therefore provides a comprehensive overview of the principles, methodologies, and data relevant to the binding affinity and kinetics of well-characterized Epidermal Growth Factor Receptor (EGFR) inhibitors, serving as a foundational resource for researchers, scientists, and drug development professionals.

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, differentiation, and survival.[1] Dysregulation of EGFR signaling, often through mutation or overexpression, is a key driver in the development and progression of various cancers.[2] Consequently, EGFR has become a primary target for oncology drug discovery, leading to the development of monoclonal antibodies and small-molecule tyrosine kinase inhibitors (TKIs).[3] This guide focuses on the binding characteristics of small-molecule TKIs.

Data Presentation: Comparative Binding Affinities of EGFR Inhibitors

The binding affinity of an inhibitor to its target is a critical determinant of its potency and efficacy. Affinity is typically quantified by the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). The following tables summarize publicly available binding affinity data for several generations of EGFR inhibitors against wild-type and common mutant forms of the receptor.

Table 1: Biochemical Potency (IC50) of Selected EGFR Tyrosine Kinase Inhibitors

| Compound | Generation | Target EGFR Status | IC50 (nM) |

| Gefitinib | First | Wild-Type | 26 - 57 |

| Erlotinib | First | Wild-Type | 2 |

| Lapatinib | First (Dual) | EGFR | 160 |

| HER2 | 100 | ||

| Dacomitinib | Second | Wild-Type | 6 |

| L858R | 7 | ||

| Exon 19 Del | - | ||

| Neratinib | Second | EGFR | 92 |

| HER2 | 59 | ||

| Osimertinib | Third | T790M/L858R | <1 |

| T790M/Exon 19 Del | <1 | ||

| Wild-Type | ~15 |

Data compiled from multiple sources.[3][4] IC50 values can vary based on assay conditions.

Table 2: Binding Affinity (Kd) of Selected Ligands and Inhibitors to EGFR

| Ligand/Inhibitor | Type | Kd | Method |

| EGF (Ligand) | Endogenous Ligand | 1.77 x 10⁻⁷ M | SPR |

| GE11 (Peptide) | Targeting Peptide | 4.59 x 10⁻⁴ M | SPR |

| mAb LA1 | Monoclonal Antibody | 2.07 x 10⁻⁹ M | SPR |

| Erlotinib | TKI | - | SPR (Thermodynamic analysis performed) |

Data from a study quantifying ligand-EGFR interactions.[5] Note the inverse relationship between Kd and affinity; a lower Kd signifies higher affinity.[5]

Signaling Pathway Visualization

The binding of an inhibitor to the EGFR kinase domain blocks the downstream signaling cascades that promote tumor growth. The two major pathways are the RAS-RAF-MEK-ERK pathway and the PI3K-AKT-mTOR pathway.[1][6]

Caption: Simplified EGFR signaling pathways leading to cell proliferation and survival.

Experimental Protocols

Determining the binding affinity and kinetics of a novel inhibitor is a multi-step process involving various biophysical and biochemical assays. Below are detailed, generalized protocols for two gold-standard techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

The overall process of characterizing an inhibitor's binding properties can be visualized as follows:

Caption: General workflow for characterizing an EGFR inhibitor's binding properties.

SPR is a label-free optical technique that measures real-time biomolecular interactions.[7] It provides kinetic data (association rate, kon, and dissociation rate, koff) and the equilibrium dissociation constant (Kd).[2]

1. Materials and Reagents:

- SPR instrument (e.g., Biacore series).

- Sensor Chip (e.g., CM5 chip for amine coupling).[5]

- Purified, recombinant EGFR kinase domain protein (ligand).

- Inhibitor of interest (analyte).

- Immobilization Buffer (e.g., 10 mM Sodium Acetate, pH 4.5).

- Running Buffer (e.g., PBS or HBS-EP+ buffer, pH 7.4, with a small percentage of DMSO to match analyte stock).

- Amine Coupling Kit: EDC (N-ethyl-N'-(dimethylaminopropyl)carbodiimide), NHS (N-hydroxysuccinimide), and Ethanolamine-HCl.[5]

- Regeneration Solution (e.g., 50 mM NaOH or Glycine-HCl, pH 2.5).[5]

2. Procedure:

- Chip Preparation: Equilibrate the sensor chip with running buffer.

- Surface Activation: Inject a mixture of EDC/NHS over the desired flow cell to activate the carboxymethylated dextran surface.[5]

- Ligand Immobilization: Inject the EGFR protein solution (e.g., 10-50 µg/mL in immobilization buffer) over the activated surface. The protein covalently binds via its primary amine groups. Aim for a target immobilization level (e.g., 2000-10000 RU).[5]

- Deactivation: Inject ethanolamine-HCl to deactivate any remaining reactive groups on the surface.[5] A second flow cell is typically activated and deactivated without ligand to serve as a reference.

- Kinetic Analysis:

- Prepare a serial dilution of the inhibitor (analyte) in running buffer. Concentrations should span a range from ~0.1x to 10x the expected Kd.

- Inject each concentration over the reference and ligand-coated flow cells for a set period (association phase), followed by a flow of running buffer alone (dissociation phase).[8][9]

- Between each analyte injection cycle, inject the regeneration solution to remove all bound analyte and restore the surface.

- Data Analysis:

- Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

- Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's evaluation software to calculate kon, koff, and Kd (koff/kon).[5]

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including Kd, stoichiometry (n), and enthalpy (ΔH).[10][11]

1. Materials and Reagents:

- Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC).

- Purified, recombinant EGFR kinase domain protein.

- Inhibitor of interest.

- ITC Buffer: A low ionization enthalpy buffer (e.g., 20 mM HEPES or PBS, pH 7.5, 150 mM NaCl).[12] Crucially, the protein and inhibitor must be in identical, buffer-matched solutions to minimize heats of dilution. [13]

- Degasser for all solutions.

2. Procedure:

- Sample Preparation:

- Dialyze the EGFR protein extensively against the ITC buffer.[12]

- Dissolve the inhibitor in the final dialysis buffer. If DMSO is required, ensure the exact same concentration is present in the protein solution.[13]

- Determine the precise concentrations of both protein and inhibitor.

- Degas all solutions immediately before use to prevent air bubbles.[13]

- Instrument Setup:

- Thoroughly clean the sample cell and injection syringe.

- Set the experimental temperature (e.g., 25°C).[12]

- Loading the Calorimeter:

- Sample Cell: Load the EGFR protein solution (typically 5-50 µM) into the sample cell.[13]

- Injection Syringe: Load the inhibitor solution (typically 10-fold higher concentration than the protein) into the syringe.[12]

- Titration:

- Perform an initial small injection (e.g., 0.4 µL) that will be discarded during analysis.

- Execute a series of small, timed injections (e.g., 19 injections of 2 µL each) of the inhibitor into the protein solution while stirring. The heat change after each injection is measured relative to a reference cell.[12]

- Data Analysis:

- Integrate the area of each injection peak to determine the heat change per injection.

- Plot the heat change (kcal/mol) against the molar ratio of inhibitor to protein.

- Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the thermodynamic parameters: Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.[13]

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. reactionbiology.com [reactionbiology.com]

- 3. mdpi.com [mdpi.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Quantitative Analysis of Ligand-EGFR Interactions: A Platform for Screening Targeting Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Kinetic and thermodynamic insights into interaction of erlotinib with epidermal growth factor receptor: Surface plasmon resonance and molecular docking approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Revealing kinase inhibitor mechanisms: ITC leads the way | Malvern Panalytical [malvernpanalytical.com]

- 11. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

Selectivity Profile of Lapatinib, a Dual EGFR/HER2 Tyrosine Kinase Inhibitor, Against EGFR Family Members

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of Lapatinib, a potent dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), against members of the EGFR (ErbB) family of receptor tyrosine kinases. This document is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows.

Introduction to Lapatinib and the EGFR Family

The EGFR family, comprising EGFR (HER1/ErbB1), HER2 (ErbB2), HER3 (ErbB3), and HER4 (ErbB4), plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of signaling from these receptors, often through overexpression or mutation, is a hallmark of various cancers.[2] Lapatinib is a small-molecule, reversible, dual tyrosine kinase inhibitor that targets the intracellular ATP-binding site of both EGFR and HER2.[3][4] Its mechanism of action involves the inhibition of receptor autophosphorylation and the subsequent blockade of downstream signaling pathways.[5] Understanding the selectivity profile of Lapatinib is crucial for elucidating its therapeutic efficacy and potential off-target effects.

Quantitative Selectivity Profile

The inhibitory activity of Lapatinib against the enzymatic activity of EGFR family members has been quantified in various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.

Biochemical (Cell-Free) Kinase Inhibition

The following table summarizes the IC50 values of Lapatinib against purified EGFR, HER2, and HER4 kinase domains in cell-free enzymatic assays. It is important to note that HER3 possesses an impaired kinase domain and is primarily activated through heterodimerization with other EGFR family members, particularly HER2. Therefore, a direct enzymatic IC50 value for Lapatinib against HER3 is generally not reported.

| Target Kinase | IC50 (nM) |

| EGFR (HER1) | 3, 10.2, 10.8 |

| HER2 (ErbB2) | 9.2, 9.8, 13 |

| HER4 (ErbB4) | 347, 367 |

| Data sourced from multiple in vitro kinase assays.[4][5][6] |

Cellular Receptor Autophosphorylation Inhibition

The potency of Lapatinib has also been assessed in cell-based assays by measuring the inhibition of receptor autophosphorylation, a key step in signal transduction.

| Cell Line | Target Receptor | IC50 (nM) |

| HN5 | EGFR Autophosphorylation | 170 |

| HN5 | HER2 Autophosphorylation | 80 |

| BT474 | EGFR Autophosphorylation | 210 |

| BT474 | HER2 Autophosphorylation | 60 |

| Data reflects the concentration of Lapatinib required to inhibit receptor phosphorylation by 50% in whole cells.[6] |

Cellular Proliferation Inhibition

The anti-proliferative effects of Lapatinib have been evaluated in various human tumor cell lines with differing expression levels of EGFR and HER2.

| Cell Line | Key Feature | IC50 (µM) |

| BT-474 | HER2 Overexpressing | 0.046 |

| SK-BR-3 | HER2 Overexpressing | 0.079 |

| HN5 | EGFR Overexpressing | 0.09 - 0.21 |

| A-431 | EGFR Overexpressing | 0.09 - 0.21 |

| MDA-MB-231 | High EGFR Expression | 18.6 |

| IC50 values represent the concentration of Lapatinib required to inhibit cell growth by 50% after 72 hours of treatment.[6][7][8] |

Experimental Protocols

This section details the methodologies for key experiments used to determine the selectivity profile of Lapatinib.

In Vitro Biochemical Kinase Assay

This protocol describes a radiometric assay to measure the direct inhibition of purified kinase domains.

Objective: To determine the IC50 value of Lapatinib against purified EGFR and HER2 kinase domains.

Materials:

-

Purified recombinant intracellular kinase domains of EGFR and HER2.[6]

-

Peptide substrate (e.g., Biotin-(amino hexanoic acid)-EEEEYFELVAKKK-CONH2).[6]

-

[γ-33P] ATP (radioactive).[6]

-

Non-radioactive ATP.

-

Lapatinib stock solution (e.g., in DMSO).

-

Kinase reaction buffer (e.g., 50 mM MOPS, pH 7.5, 2 mM MnCl2, 1 mM DTT).[6]

-

96-well polystyrene round-bottomed plates.[6]

-

Phosphocellulose filter plates.[6]

-

0.5% Phosphoric acid.[6]

-

Scintillation cocktail.[6]

-

Scintillation counter (e.g., Packard Topcount).[6]

Procedure:

-

Prepare serial dilutions of Lapatinib in DMSO.

-

In a 96-well plate, add the following to a final volume of 45 µL:

-

Initiate the reaction by adding the purified EGFR or HER2 kinase domain (e.g., 1 pmol/reaction, 20 nM).[6]

-

Incubate the reaction mixture for 10 minutes at 23°C.[6]

-

Terminate the reaction by adding 45 µL of 0.5% phosphoric acid.[6]

-

Transfer 75 µL of the terminated reaction mixture to a phosphocellulose filter plate.[6]

-

Wash the filter plate three times with 200 µL of 0.5% phosphoric acid to remove unincorporated [γ-33P] ATP.[6]

-

Add 50 µL of scintillation cocktail to each well.[6]

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Generate dose-response curves and calculate IC50 values by plotting the percentage of inhibition against the logarithm of Lapatinib concentration.

Cellular Proliferation (WST-1) Assay

This protocol describes a colorimetric assay to measure the anti-proliferative effects of Lapatinib on cancer cell lines.

Objective: To determine the IC50 of Lapatinib for inhibiting the growth of HER2-overexpressing cell lines (e.g., BT-474, SK-BR-3).

Materials:

-

BT-474 or SK-BR-3 human breast carcinoma cells.

-

Cell culture medium (e.g., DMEM/F12 supplemented with 10% fetal bovine serum).

-

96-well cell culture plates.

-

Lapatinib stock solution.

-

WST-1 cell proliferation reagent.[8]

-

Microplate reader.

Procedure:

-

Seed the cells in a 96-well plate at a density of approximately 4,000 cells per well in 90 µL of culture medium.[8]

-

Incubate the plate overnight to allow for cell attachment.

-

Prepare serial dilutions of Lapatinib in culture medium.

-

Add 10 µL of the diluted Lapatinib solutions to the respective wells. Include vehicle control (medium with DMSO).

-

Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.[8]

-

Add 10 µL of WST-1 reagent to each well.[8]

-

Incubate the plate for 30 minutes at 37°C.[8]

-

Measure the absorbance at 450 nm using a microplate reader.[8]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visual diagrams of signaling pathways and experimental workflows provide a clear understanding of the complex biological processes and methodologies.

EGFR Signaling Pathway

The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[1] This creates docking sites for adaptor proteins like Grb2 and Shc, which in turn activate major downstream signaling cascades, including the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways, ultimately promoting cell proliferation and survival.[1][9][10] Lapatinib inhibits the initial autophosphorylation step, thereby blocking these downstream signals.

References

- 1. ClinPGx [clinpgx.org]

- 2. Activity of lapatinib is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Lapatinib | Cell Signaling Technology [cellsignal.com]

- 5. Lapatinib, EGFR and HER2 tyrosine kinase inhibitor (CAS 231277-92-2) | Abcam [abcam.com]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lifesciences.danaher.com [lifesciences.danaher.com]

The Dawn of a New Era in EGFR Inhibition: A Technical Guide to Overcoming C797S-Mediated Resistance

For Immediate Release

This technical guide delves into the discovery and rationale behind the development of a new class of Epidermal Growth Factor Receptor (EGFR) inhibitors designed to overcome the formidable challenge of C797S-mediated resistance in non-small cell lung cancer (NSCLC). As third-generation EGFR tyrosine kinase inhibitors (TKIs) face obsolescence due to this acquired mutation, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals on the forefront of oncology innovation. We will explore the molecular mechanisms underpinning this resistance and illuminate the path that has led to the discovery of novel, fourth-generation inhibitors, with a focus on allosteric and orthoallosteric modulators.

The Clinical Impasse: Emergence of the C797S Mutation

First and second-generation EGFR TKIs revolutionized the treatment of NSCLC harboring activating mutations such as L858R and exon 19 deletions (Del19). However, their efficacy was curtailed by the emergence of the T790M gatekeeper mutation. The advent of third-generation irreversible inhibitors, like osimertinib and lazertinib, which covalently bind to the C797 residue in the ATP-binding site, provided a potent solution for T790M-positive tumors.[1][2] Unfortunately, the clinical success of these drugs is now threatened by the rise of the C797S mutation, which prevents this crucial covalent bond, rendering the inhibitors ineffective.[1][3] The C797S mutation can occur in different allelic contexts, further complicating treatment strategies.[1] This has created an urgent unmet medical need for novel therapeutic agents that can effectively target EGFR triple mutations (e.g., Del19/T790M/C797S and L858R/T790M/C797S).[1]

A Paradigm Shift: The Allosteric Approach

The limitations of targeting the highly conserved ATP-binding site have prompted a shift towards alternative inhibitory mechanisms. Allosteric inhibitors, which bind to a site distinct from the ATP pocket, offer a promising strategy to circumvent resistance mutations at the active site.

Rational Discovery of EAI045

A landmark in this new approach was the rational discovery of EAI045, an allosteric inhibitor that selectively targets certain drug-resistant EGFR mutants while sparing the wild-type receptor.[4] This selectivity is achieved, in part, through direct contact with the mutant gatekeeper methionine (T790M) residue.[4] Crucially, since the C797 residue is located far from the allosteric binding pocket, mutations at this site do not impact the efficacy of EAI045.[4] Preclinical studies have demonstrated that the combination of EAI045 with cetuximab, an EGFR antibody, is effective in mouse models of lung cancer driven by both L858R/T790M and the highly resistant L858R/T790M/C797S EGFR mutants.[4]

Experimental Protocols: A Blueprint for Discovery

The development of novel EGFR inhibitors relies on a robust pipeline of in vitro and in vivo assays to characterize their potency, selectivity, and efficacy.

Ba/F3 Cell Proliferation Assays

A common method to assess the activity of EGFR inhibitors is through the use of Ba/F3 cells, an interleukin-3 (IL-3)-dependent murine pro-B cell line. These cells can be genetically engineered to express various human EGFR mutants. In the absence of IL-3, the survival and proliferation of these cells become dependent on the activity of the expressed EGFR mutant.

Experimental Workflow:

-

Cell Line Generation: Ba/F3 cells are infected with retroviruses carrying the desired EGFR mutant constructs (e.g., L858R/T790M/C797S).[4]

-

Cell Culture: The engineered Ba/F3 cells are cultured in the absence of IL-3 to ensure dependence on EGFR signaling.

-

Inhibitor Treatment: Cells are treated with a range of concentrations of the test inhibitor (e.g., EAI045 in combination with cetuximab).[4]

-

Proliferation Assessment: After a set incubation period (typically 72 hours), cell viability is measured using a standard assay such as the CellTiter-Glo® Luminescent Cell Viability Assay.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Figure 1. Workflow for Ba/F3 cell proliferation assay.

In Silico Drug Design and Virtual Screening

Computational methods are increasingly integral to the early stages of drug discovery. Techniques like scaffold hopping and molecular docking accelerate the identification of promising lead compounds.

Methodology for the Discovery of MK1:

-

Scaffold Hopping: Starting with the structure of a known allosteric inhibitor, EAI045, new molecular scaffolds were generated to create a diverse library of compounds.[5]

-

Virtual Screening: This library was screened in silico to identify compounds with strong predicted binding affinities for the C797S mutant EGFR.[5]

-

Molecular Docking: The top-scoring compounds were then subjected to molecular docking studies to analyze their binding interactions with the allosteric site of the EGFR C797S mutant.[5]

-

Binding Free Energy Calculation: The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method was used to estimate the binding free energies of the docked compounds.[5]

-

Pharmacokinetic Analysis: Promising candidates were evaluated for their drug-like properties using criteria such as Lipinski's rule of five.[5]

-

Molecular Dynamics Simulations: The most promising compound, MK1, underwent molecular dynamics simulations to confirm the stability of the drug-receptor complex over time.[5]

Quantitative Data Summary

The following tables summarize the in vitro activity of novel inhibitors against EGFR C797S mutants.

| Compound | Target EGFR Mutant | Cell Line | IC50 (µM) | Citation |

| MK1 | C797S | Not Specified | 0.35 | [5] |

| 5d | L858R/T790M/C797S | BAF3 | 0.018 | [6] |

| 5d | del19/T790M/C797S | BAF3 | 0.025 | [6] |

| Compound | Target Kinase | IC50 (nM) | Citation |

| 5d | EGFR L858R/T790M/C797S | 1.37 | [7] |

| 5d | EGFR del19/T790M/C797S | 1.13 | [7] |

Signaling Pathways and Mechanism of Action

EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, initiates multiple downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation.[8][9] The primary pathways include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[2][10] Allosteric inhibitors like EAI045 and novel compounds such as MK1 and 5d are designed to bind to a pocket distinct from the ATP-binding site, thereby inhibiting the kinase activity of the EGFR C797S mutant and blocking these downstream signals.

Figure 2. EGFR signaling pathway and the mechanism of allosteric inhibition.

The Future of EGFR Inhibition: Orthoallosteric Drugs and Beyond

The development of "orthoallosteric" EGFR-TKIs represents the next evolutionary step in this field. These inhibitors are designed to simultaneously engage both the traditional orthosteric (ATP) binding site and the allosteric pocket.[11] This dual-binding mechanism holds the potential for enhanced potency and selectivity against clinically challenging EGFR mutations.[11] The ongoing research into fourth-generation EGFR inhibitors, including allosteric and orthoallosteric compounds, provides a beacon of hope for NSCLC patients who have developed resistance to current therapies. The medicinal chemistry approaches and strategies being employed to overcome the C797S mutation are a challenging but critical area of research.[3] Further in vitro and in vivo studies are essential to validate the efficacy and safety of these promising new therapeutic candidates.[5]

References

- 1. Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Frontiers | Rational design of allosteric inhibitors targeting C797S mutant EGFR in NSCLC: an integrative in silico and in-vitro study [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. dovepress.com [dovepress.com]

- 8. mdpi.com [mdpi.com]

- 9. Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance [mdpi.com]

- 11. Orthoallosteric EGFR-TKIs: A New Paradigm in NSCLC Treatment Strategy Targeting the C797S Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

EGFR-IN-145: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

An In-depth Technical Overview of EGFR-IN-145 for the Scientific Community

This whitepaper provides a comprehensive technical guide on this compound, a notable inhibitor of the Epidermal Growth Factor Receptor (EGFR). Designed for researchers, scientists, and professionals in drug development, this document outlines the compound's fundamental properties, mechanism of action, and relevant experimental data, supported by detailed protocols and visual diagrams to facilitate understanding and application in a research setting.

Core Compound Identification

| Identifier | Value |

| CAS Number | 879127-07-8 |

| Molecular Formula | C₂₁H₁₈F₃N₅O |

Mechanism of Action and Signaling Pathway

This compound functions as a potent and selective inhibitor of the EGFR signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF, TGF-α), undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling pathways crucial for cell proliferation, survival, differentiation, and migration.

The primary signaling cascades activated by EGFR include the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-Akt-mTOR pathway, and the JAK/STAT pathway. Dysregulation of the EGFR pathway, often through overexpression or activating mutations, is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. EGFR inhibitors, including this compound, typically act by competing with ATP for the binding site within the EGFR kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling.

EGFR Signaling Pathway and Point of Inhibition

Caption: EGFR signaling cascade and the inhibitory action of this compound.

Quantitative Biological Data

While specific quantitative data for this compound is not widely published in publicly accessible databases, the following table presents typical data points evaluated for EGFR inhibitors. Researchers are encouraged to perform these assays to characterize this compound in their specific experimental systems.

| Parameter | Description | Typical Assay |

| IC₅₀ (EGFR WT) | Concentration for 50% inhibition of wild-type EGFR kinase activity. | In vitro kinase assay |

| IC₅₀ (Mutant EGFR) | Concentration for 50% inhibition of mutant EGFR kinase activity. | In vitro kinase assay |

| Cellular IC₅₀ | Concentration for 50% inhibition of cell proliferation. | Cell viability/proliferation assay |

| pEGFR IC₅₀ | Concentration for 50% inhibition of EGFR phosphorylation in cells. | Western Blot or ELISA |

| Pharmacokinetics | Absorption, distribution, metabolism, and excretion (ADME) properties. | In vivo animal studies |

Experimental Protocols

General In Vitro EGFR Kinase Assay Protocol

This protocol provides a general framework for determining the in vitro inhibitory activity of this compound against EGFR.

Materials:

-

Recombinant human EGFR kinase domain

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add 1 µL of the compound dilutions to the wells of a 384-well plate.

-

Add 10 µL of a solution containing the EGFR enzyme and the peptide substrate in kinase buffer to each well.

-

Incubate the plate at room temperature for 10 minutes.

-

Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer to each well.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Experimental Workflow for In Vitro Kinase Assay

Caption: Workflow for determining the IC₅₀ of this compound.

General Cell-Based EGFR Phosphorylation Assay Protocol

This protocol describes a general method to assess the inhibitory effect of this compound on EGFR autophosphorylation in a cellular context.

Materials:

-

Human cancer cell line overexpressing EGFR (e.g., A431)

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

Serum-free cell culture medium

-

EGF

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-EGFR (Tyr1068) and anti-total-EGFR

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Seed A431 cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Pre-treat the cells with various concentrations of this compound for 2 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes at 37°C.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phospho-EGFR and total EGFR.

-

Incubate with HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the inhibition of EGFR phosphorylation.

Synthesis Outline

The synthesis of N-(3-((6-((3-(trifluoromethyl)phenyl)amino)pyrimidin-4-yl)amino)phenyl)cyclopropanecarboxamide (this compound) would likely involve a multi-step synthetic route. A plausible retrosynthetic analysis suggests the key bond formations would be the two C-N bonds to the pyrimidine core and the final amide bond formation. A potential forward synthesis could involve the sequential nucleophilic aromatic substitution on a di-halopyrimidine, followed by amide coupling.

Logical Relationship in a Potential Synthesis Route

Caption: A logical flow for a potential multi-step synthesis of this compound.

Conclusion

This compound is a valuable tool for researchers investigating the EGFR signaling pathway and its role in cancer. This technical guide provides foundational information and standardized protocols to aid in the design and execution of experiments involving this inhibitor. Further characterization of its biological activity and pharmacokinetic properties will be crucial in elucidating its full potential as a research compound and a potential therapeutic lead.

Disclaimer: This document is intended for research purposes only. This compound is not for human or veterinary use. Researchers should adhere to all applicable safety guidelines when handling this and any other chemical compound.

The Methodological Compass: A Technical Guide to In Silico Modeling and Docking Studies of EGFR Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The epidermal growth factor receptor (EGFR) remains a pivotal target in oncology. Dysregulation of its signaling pathways is a hallmark of numerous cancers, driving relentless research into novel inhibitory compounds. This technical guide provides an in-depth overview of the in silico modeling and docking studies that are fundamental to the modern drug discovery pipeline for EGFR inhibitors. While specific data for a compound designated "EGFR-IN-145" is not publicly available, this paper will detail the established computational methodologies and data presentation formats used in the field, drawing upon general studies of EGFR inhibitors.

Core Principles of In Silico EGFR Inhibitor Design

In silico techniques offer a powerful and cost-effective approach to screen vast chemical libraries and predict the binding affinity and mechanism of action of potential EGFR inhibitors before their synthesis and biological evaluation. These computational methods are broadly categorized into ligand-based and structure-based drug design.

Ligand-based approaches are employed when the three-dimensional structure of the target receptor is unknown. These methods rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. A key technique in this category is pharmacophore modeling, which identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to the active site of EGFR.

Structure-based approaches , conversely, require the 3D structure of the EGFR protein, which is often obtained from crystallographic databases like the Protein Data Bank (PDB).[1][2] Molecular docking is the most prominent technique in this category. It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[2][3] The quality of the docking is often evaluated using scoring functions that estimate the binding energy.

Quantitative Data in EGFR Inhibitor Studies

The output of in silico studies is rich with quantitative data that allows for the ranking and prioritization of candidate molecules. This data is typically presented in tabular format for clear comparison.

| Compound ID | Docking Score (kcal/mol) | RMSD (Å) | Predicted pIC50 | Key Interacting Residues | Reference |

| Ligand L1 | - | 1.9563 | - | - | [2] |

| Ligand L2 | - | 1.2483 | - | - | [2] |

| SCHEMBL2435814 | High | - | - | - | [4] |

| Compound 2C | High | - | - | EGFR and VEGFR-2 active sites | [5] |

Table 1: Representative data from molecular docking studies of EGFR inhibitors. Docking scores indicate the binding affinity, with more negative values suggesting stronger binding. RMSD (Root Mean Square Deviation) measures the conformational change of the ligand upon binding. Predicted pIC50 is a measure of the inhibitor's potency.

| Property | Acceptable Range | Compound 2C | Sorafenib (Reference) | Erlotinib (Reference) |

| Molecular Weight | < 500 g/mol | Compliant | Compliant | Compliant |

| LogP | < 5 | Compliant | Compliant | Compliant |

| H-bond Donors | < 5 | Compliant | Compliant | Compliant |

| H-bond Acceptors | < 10 | Compliant | Compliant | Compliant |

Table 2: ADME (Absorption, Distribution, Metabolism, and Excretion) properties are crucial for drug development. The "Rule of Five" by Lipinski, outlined above, provides a guideline for the drug-likeness of a compound.

Experimental Protocols

Molecular Docking

The primary goal of molecular docking is to predict the binding mode and affinity of a ligand to a protein target.

-

Receptor Preparation: The 3D structure of EGFR is obtained from the Protein Data Bank (PDB). A common PDB entry used is 1M17, which is the EGFR tyrosine kinase domain co-crystallized with the inhibitor erlotinib.[1][2] The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: The 2D structures of potential inhibitors are drawn and converted to 3D structures. Energy minimization is performed to obtain a stable conformation.[6]

-

Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to systematically search for the optimal binding pose of the ligand within the active site of EGFR. The program generates multiple conformations and scores them based on a scoring function.

-

Analysis of Results: The docking results are analyzed to identify the best-scoring poses and the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the EGFR active site.

Pharmacophore Modeling

Pharmacophore modeling is instrumental in identifying novel scaffolds for EGFR inhibitors.

-

Training Set Selection: A set of known active EGFR inhibitors with diverse structures is selected.

-

Conformational Analysis: The conformational space of each molecule in the training set is explored to generate a representative set of low-energy conformations.

-

Pharmacophore Generation: A pharmacophore model is generated by aligning the active molecules and identifying the common chemical features that are essential for their biological activity.

-

Model Validation: The generated pharmacophore model is validated by its ability to distinguish between active and inactive compounds.[6]

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological system.

-

System Setup: The docked complex of the EGFR and the inhibitor is placed in a simulation box filled with water molecules and ions to mimic the physiological environment.

-

Simulation: The system is subjected to a series of energy minimization and equilibration steps, followed by a production run where the trajectory of the atoms is calculated over time.

-

Analysis: The trajectory is analyzed to assess the stability of the complex, the conformational changes in the protein and ligand, and the persistence of key intermolecular interactions.[4][5]

Visualizing Molecular Interactions and Workflows

Diagrams are essential for illustrating the complex biological pathways and computational workflows involved in EGFR inhibitor research.

Caption: The EGFR signaling pathway, a key target in cancer therapy.

Caption: A general workflow for in silico discovery of EGFR inhibitors.

Conclusion

In silico modeling and docking studies are indispensable tools in the quest for novel and effective EGFR inhibitors. By providing detailed insights into the molecular interactions between potential drugs and their target, these computational methods significantly accelerate the drug discovery process. The integration of ligand- and structure-based approaches, coupled with rigorous validation through molecular dynamics and ADMET profiling, offers a robust framework for identifying promising lead compounds for further experimental investigation. While the specific compound "this compound" remains to be characterized in the public domain, the methodologies outlined in this guide represent the current state-of-the-art in the computational design of EGFR inhibitors.

References

- 1. Insights from the molecular docking analysis of EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Molecular Docking Optimization in the Context of Multi-Drug Resistant and Sensitive EGFR Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Silico Repurposing of a Novel Inhibitor (drug) of EGFR and VEGFR-2 Kinases of Cancer by Pharmacokinetics, Toxicity, Molecular Docking, and Molecular Dynamics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ' In silico' repurposing new inhibitors of EGFR and VEGFR-2 kinases via biophysical mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Preliminary Cytotoxicity Screening of a Novel EGFR Inhibitor: EGFR-IN-145

A Technical Guide for Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro cytotoxicity screening of EGFR-IN-145, a novel inhibitor targeting the Epidermal Growth Factor Receptor (EGFR). This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of targeted cancer therapies.

Introduction to EGFR and Targeted Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase receptor that plays a pivotal role in regulating critical cellular processes, including proliferation, survival, and differentiation. Upon binding to its ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This activation triggers a cascade of downstream signaling pathways, most notably the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways, which are central to cell growth and survival. Aberrant EGFR signaling, often due to overexpression or mutation, is a hallmark of various cancers, making it a prime target for therapeutic intervention. EGFR inhibitors are designed to block the receptor's signaling activity, thereby impeding cancer cell proliferation and promoting apoptosis.

Data Presentation: In Vitro Cytotoxicity of this compound

The following table summarizes the cytotoxic effects of this compound against a panel of human cancer cell lines with varying EGFR expression and mutation status. The half-maximal inhibitory concentration (IC50) was determined following a 72-hour incubation period.

| Cell Line | Cancer Type | EGFR Status | IC50 (µM) of this compound |

| A431 | Epidermoid Carcinoma | Overexpression | 0.5 |

| NCI-H1975 | Non-Small Cell Lung Cancer | L858R/T790M Mutation | 1.2 |

| DU145 | Prostate Cancer | Wild-Type | 8.5 |

| PC-3 | Prostate Cancer | Low Expression | > 50 |

| MCF-7 | Breast Cancer | Low Expression | > 50 |

Experimental Protocols

Cell Culture

Human cancer cell lines (A431, NCI-H1975, DU145, PC-3, and MCF-7) were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.

MTT Cytotoxicity Assay

The cytotoxic effect of this compound was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding : Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment : The following day, the culture medium was replaced with fresh medium containing serial dilutions of this compound (ranging from 0.01 µM to 100 µM). A vehicle control (0.1% DMSO) was also included.

-

Incubation : The plates were incubated for 72 hours at 37°C and 5% CO2.

-

MTT Addition : After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

-

Formazan Solubilization : The medium was then aspirated, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement : The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis : The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined by non-linear regression analysis using GraphPad Prism software.

Visualizations

EGFR Signaling Pathway

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Cytotoxicity Screening

Caption: Workflow for the MTT-based cytotoxicity assay.

The Impact of EGFR Inhibition on Downstream Signaling Pathways: A Technical Overview

Disclaimer: As of November 2025, publicly available scientific literature and databases do not contain specific information regarding a compound designated "EGFR-IN-145." Therefore, this technical guide will provide a comprehensive overview of the effects of epidermal growth factor receptor (EGFR) inhibition on downstream signaling pathways, using established principles and data from well-characterized EGFR inhibitors as a framework. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the general mechanisms and experimental evaluation of EGFR inhibitors.

Introduction to EGFR and its Signaling Pathways

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through overexpression or mutation, is a key driver in the development and progression of various cancers.[2][3]

Upon ligand binding (e.g., EGF, TGF-α), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[2][4] These phosphorylated tyrosines serve as docking sites for adaptor proteins and enzymes, initiating a cascade of downstream signaling events. The two major signaling pathways activated by EGFR are:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is primarily involved in cell proliferation.[2][5]

-

PI3K-AKT-mTOR Pathway: This pathway is central to cell survival, growth, and metabolism.[2][3][5]

EGFR activation can also lead to the activation of other signaling pathways, including the JAK/STAT pathway, which is involved in inflammation and immune responses.[4][5]

General Mechanism of Action of EGFR Inhibitors

EGFR inhibitors are a class of targeted therapies that interfere with EGFR signaling. They primarily act by blocking the intracellular tyrosine kinase domain of the receptor, thereby preventing autophosphorylation and the subsequent activation of downstream pathways.[3] These inhibitors can be broadly classified based on their mechanism of binding:

-

Reversible Inhibitors: These compounds, such as gefitinib and erlotinib, bind non-covalently to the ATP-binding pocket of the EGFR kinase domain.[3]

-

Irreversible Inhibitors: These inhibitors, including afatinib and dacomitinib, form a covalent bond with a cysteine residue (Cys797) in the ATP-binding site, leading to prolonged inhibition of the receptor.[3]

Furthermore, EGFR inhibitors can exhibit selectivity for wild-type versus mutant forms of the receptor. For instance, third-generation inhibitors like osimertinib are designed to be more potent against EGFR mutants, including the T790M resistance mutation, while having less activity against wild-type EGFR.[3]

Expected Effects on Downstream Signaling

The primary effect of an effective EGFR inhibitor is the attenuation of signaling through the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. This can be observed experimentally by a decrease in the phosphorylation levels of key downstream proteins.

| Pathway | Key Proteins | Expected Effect of EGFR Inhibitor |

| EGFR | EGFR | Decreased autophosphorylation (e.g., at Y1068, Y1173) |

| RAS/MAPK | MEK, ERK1/2 | Decreased phosphorylation |

| PI3K/AKT | AKT, mTOR | Decreased phosphorylation |

| JAK/STAT | STAT3 | Decreased phosphorylation |

Experimental Workflow for Characterizing an EGFR Inhibitor

A typical workflow to characterize a novel EGFR inhibitor would involve a series of in vitro and cell-based assays to determine its potency, selectivity, and effect on downstream signaling.

Quantitative Data Presentation

The quantitative data generated from the experimental workflow would be summarized to compare the potency and efficacy of the inhibitor.

Table 1: Biochemical Potency and Selectivity

| Target | IC50 (nM) |

| EGFR (Wild-Type) | Value |

| EGFR (L858R) | Value |

| EGFR (T790M) | Value |

| Other Kinases (e.g., HER2, VEGFR2) | Value |

Table 2: Cellular Activity

| Cell Line (EGFR Status) | EC50 (nM) - Viability | Apoptosis Induction (% at EC50) |

| A431 (WT, Overexpressed) | Value | Value |

| HCC827 (Exon 19 Deletion) | Value | Value |

| H1975 (L858R, T790M) | Value | Value |

| Normal Fibroblasts (WT) | Value | Value |

Detailed Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified EGFR kinase.

Materials:

-

Recombinant human EGFR kinase domain

-

ATP

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Test compound (e.g., this compound)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the EGFR kinase and peptide substrate to the wells of a 384-well plate containing kinase buffer.

-

Add the diluted test compound to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Western Blotting

Objective: To assess the effect of the test compound on the phosphorylation of EGFR and its downstream targets in cultured cells.

Materials:

-

Cancer cell lines with known EGFR status (e.g., A431, HCC827, H1975)

-

Cell culture medium and supplements

-

Test compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-24 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the desired primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Cell Viability Assay

Objective: To determine the half-maximal effective concentration (EC50) of the test compound for inhibiting cell growth.

Materials:

-

Cancer cell lines

-

Cell culture medium

-

Test compound

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®, Promega; or MTS reagent)

Procedure:

-

Seed cells in 96-well plates at a predetermined density.

-

After 24 hours, treat the cells with a serial dilution of the test compound.

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.

-

Measure the signal (luminescence or absorbance) using a plate reader.

-

Calculate the percent viability relative to vehicle-treated control cells and determine the EC50 value.

Conclusion

While specific data for "this compound" is not available, this guide outlines the established principles of EGFR signaling and the methodologies used to characterize EGFR inhibitors. The inhibition of EGFR leads to a predictable downstream effect of reduced signaling through the RAS/MAPK and PI3K/AKT pathways, ultimately resulting in decreased cell proliferation and survival. The experimental protocols and data presentation formats provided herein offer a standardized framework for the evaluation of novel EGFR-targeted therapies.

References

- 1. In Vitro Enzyme Kinetics Analysis of EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lifesciences.danaher.com [lifesciences.danaher.com]

Methodological & Application

Application Notes and Protocols for EGFR-IN-145: In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, survival, and differentiation.[1][2][3] Dysregulation of the EGFR signaling pathway, often through mutation or overexpression, is a key driver in the development and progression of various cancers.[4][5][6] Consequently, EGFR has become a significant target for anticancer therapies. EGFR inhibitors are designed to block the receptor's kinase activity, thereby disrupting downstream signaling cascades and impeding tumor growth.[7][8]

This document provides detailed protocols for the in vitro evaluation of EGFR-IN-145, a novel EGFR inhibitor, using common cell-based assays. The methodologies described herein are fundamental for determining the compound's potency, selectivity, and mechanism of action in a cellular context.

EGFR Signaling Pathway

Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of key tyrosine residues within its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, which in turn activate downstream signaling pathways critical for cell growth and survival, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[9][10][11] this compound is hypothesized to inhibit this initial phosphorylation event.

Caption: The EGFR signaling cascade leading to cell proliferation and survival.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50). The MTT assay is a colorimetric method that measures the metabolic activity of viable cells.[7]

Materials and Reagents:

-

Cancer cell lines (e.g., A549 for wild-type EGFR, HCC827 for exon 19 deletion, NCI-H1975 for L858R/T790M mutation).[12]

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).

-

This compound stock solution (e.g., 10 mM in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

-

96-well cell culture plates.

-

Phosphate-Buffered Saline (PBS).

Procedure:

-

Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.[7]

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and a no-treatment control.[7]

-

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[13]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[7]

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.

Protocol 2: EGFR Phosphorylation Assay (Immunofluorescence)

This assay directly measures the ability of this compound to inhibit the autophosphorylation of EGFR in a cellular context.

Materials and Reagents:

-

Complete culture medium.

-

Serum-free medium.

-

This compound stock solution.

-

Human Epidermal Growth Factor (EGF).

-

4% Paraformaldehyde (PFA) in PBS.

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking buffer (e.g., 5% BSA in PBS).

-

Primary antibody: Rabbit anti-phospho-EGFR (Tyr1173).

-

Secondary antibody: Fluorescently-labeled anti-rabbit IgG.

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining.

-

384-well clear-bottom black plates.

Procedure:

-

Cell Seeding: Seed 4,000 cells per well into a 384-well plate and incubate for 24 hours.[13]

-

Serum Starvation: Replace the medium with serum-free medium and incubate for 3-6 hours.

-

Compound Treatment: Add various concentrations of this compound to the wells and incubate for 1 hour at 37°C.[15][16]

-

EGF Stimulation: Add EGF (final concentration of 20-100 ng/mL) to stimulate EGFR phosphorylation and incubate for 30 minutes at 37°C.[15][16]

-

Fixation and Permeabilization:

-

Immunostaining:

-

Wash wells with PBS and block with blocking buffer for 1 hour.

-

Incubate with the primary anti-phospho-EGFR antibody overnight at 4°C.

-

Wash wells and incubate with the fluorescent secondary antibody and DAPI for 1 hour at room temperature in the dark.

-

-

Imaging and Analysis:

-

Wash wells thoroughly with PBS.

-

Acquire images using a high-content imaging system.

-

Quantify the fluorescence intensity of phospho-EGFR per cell. Calculate the percentage of inhibition relative to the EGF-stimulated, vehicle-treated control.

-

Caption: General experimental workflow for a cell viability (MTT) assay.

Data Presentation

Quantitative data should be summarized to facilitate comparison of the inhibitor's activity across different cell lines, representing various EGFR mutation statuses.

Table 1: In Vitro Activity of this compound in Cell-Based Assays

| Cell Line | EGFR Mutation Status | Assay Type | Endpoint | This compound Value (nM) |

| A549 | Wild-Type | Cell Viability (MTT) | IC50 | 1850 |

| HCC827 | Exon 19 Deletion | Cell Viability (MTT) | IC50 | 15.5 |

| NCI-H1975 | L858R / T790M | Cell Viability (MTT) | IC50 | 45.8 |

| A431 | Wild-Type (Overexp.) | EGFR Phosphorylation | IC50 | 98.2 |

Note: The data presented in this table are hypothetical and for illustrative purposes only.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]

- 4. reactionbiology.com [reactionbiology.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. svarlifescience.com [svarlifescience.com]

- 7. benchchem.com [benchchem.com]

- 8. youtube.com [youtube.com]

- 9. lifesciences.danaher.com [lifesciences.danaher.com]

- 10. ClinPGx [clinpgx.org]

- 11. mdpi.com [mdpi.com]

- 12. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Human Blood Serum Can Diminish EGFR-Targeted Inhibition of Squamous Carcinoma Cell Growth through Reactivation of MAPK and EGFR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biolchem.huji.ac.il [biolchem.huji.ac.il]

- 16. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for Determining the IC50 of EGFR-IN-145 in Cancer Cell Lines

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[1][2] Consequently, EGFR has emerged as a major therapeutic target for cancer treatment. EGFR inhibitors, particularly tyrosine kinase inhibitors (TKIs), have been developed to block the catalytic activity of the receptor, thereby inhibiting downstream signaling pathways and suppressing tumor growth.

EGFR-IN-145 is a novel, potent, and selective small molecule inhibitor of EGFR. This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines. The IC50 value is a critical parameter for characterizing the potency of a compound and is essential for preclinical drug development. The following sections describe the necessary reagents, cell lines, and a step-by-step procedure for conducting a cell viability assay to determine the IC50 of this compound.

EGFR Signaling Pathway

Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways are crucial for cell proliferation and survival. This compound is designed to inhibit the tyrosine kinase activity of EGFR, thereby blocking these downstream signals.

Caption: A simplified diagram of the EGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Cell Lines and Culture Conditions

A panel of human cancer cell lines with varying EGFR mutation status is recommended for evaluating the efficacy of this compound.

| Cell Line | Cancer Type | EGFR Mutation Status | Recommended Culture Medium |